Pneumocandin B0, 5-(threo-3-hydroxy-L-ornithine)-

Descripción

Historical Discovery and Isolation

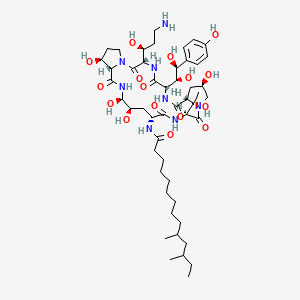

Pneumocandin B0 was first identified in 1985 during antifungal compound screening efforts at Merck Research Laboratories. Initial isolation efforts focused on the fungus Glarea lozoyensis (formerly classified as Zalerion arboricola), which produced pneumocandin B0 as a minor fermentation product. Early challenges in industrial production were overcome through mutagenesis and medium optimization, enabling scaled-up yields. The compound’s structure—a cyclic lipohexapeptide with a unique (10R,12S)-dimethylmyristoyl side chain—was elucidated using high-resolution mass spectrometry and nuclear magnetic resonance (NMR). Its role as the precursor to caspofungin, the first FDA-approved echinocandin, solidified its pharmaceutical importance.

Taxonomic Origin and Production by Glarea lozoyensis

Glarea lozoyensis (ATCC 20868), a filamentous fungus within the class Leotiomycetes, is the sole natural producer of pneumocandin B0. Genomic sequencing revealed a biosynthetic gene cluster spanning 56 kb, comprising a nonribosomal peptide synthetase (GLNRPS4), a polyketide synthase (GLPKS4), and auxiliary enzymes for side-chain modifications. The cluster’s autonomy distinguishes it from other echinocandin pathways, such as echinocandin B, which relies on cross-cluster interactions. Disruption of GLNRPS4 or GLPKS4 abolishes pneumocandin production, confirming their essential roles.

Table 1: Key Genes in Pneumocandin B0 Biosynthesis

Classification within the Echinocandin Family of Lipohexapeptides

Pneumocandin B0 belongs to the echinocandin class, characterized by a cyclic hexapeptide core acylated with a lipid side chain. Unlike Aspergillus-derived echinocandins (e.g., echinocandin B), pneumocandin B0 features 3S-hydroxy-L-proline at position 6 and a branched fatty acid side chain synthesized by GLPKS4. This structural configuration enhances solubility and reduces hemolytic activity compared to linear-chain analogs.

Table 2: Structural Comparison of Select Echinocandins

Significance in Antifungal Research

Pneumocandin B0’s mechanism—inhibition of 1,3-β-D-glucan synthase—disrupts fungal cell wall synthesis, offering fungicidal activity against Candida and Aspergillus species. Its low hemolytic potential and structural plasticity have driven efforts to engineer derivatives via mutasynthesis and gene editing. For example, substituting the native side chain with straight-chain C14–C16 fatty acids yielded pneumocandin I, which exhibited enhanced potency. Furthermore, metabolic engineering of G. lozoyensis to overexpress NADPH-generating pathways increased pneumocandin B0 titers by 54.7%. These advances underscore its role as a scaffold for next-generation antifungals resistant to current drug resistance mechanisms.

Propiedades

IUPAC Name |

N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25S)-3-[(1S)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H82N8O16/c1-5-26(2)22-27(3)12-10-8-6-7-9-11-13-37(65)52-32-24-36(64)46(70)56-48(72)41-35(63)19-21-57(41)50(74)39(34(62)18-20-51)54-47(71)40(43(67)42(66)29-14-16-30(60)17-15-29)55-45(69)33-23-31(61)25-58(33)49(73)38(28(4)59)53-44(32)68/h14-17,26-28,31-36,38-43,46,59-64,66-67,70H,5-13,18-25,51H2,1-4H3,(H,52,65)(H,53,68)(H,54,71)(H,55,69)(H,56,72)/t26?,27?,28-,31+,32+,33-,34-,35-,36+,38-,39-,40-,41-,42-,43-,46+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVVQYCKEAJWFA-DATADPGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)N[C@@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@H](CCN)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H82N8O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1051.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150283-04-8 | |

| Record name | Pneumocandin B0, 5-((3R)-3-hydroxy-L-ornithine)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150283048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Métodos De Preparación

Medium Composition and Initial Fermentation Parameters

The fermentation medium typically contains lactose (3.0% w/v), threonine (1.0% w/v), yeast extract (1.0% w/v), proline (1.2% w/v), and buffer salts (KH₂PO₄, MgSO₄·7H₂O, and MES) at pH 5.3. Lactose serves as the primary carbon source, while threonine and proline enhance amino acid availability for peptide synthesis.

Initial fermentation conditions include:

Dissolved oxygen (DO) is maintained above 20% during the first 48 hours to support fungal growth.

Dynamic pH and Nutrient Feeding Strategies

After 48 hours, vitamin B5 (30 mg/L) is added to stimulate secondary metabolite production. Concurrently, pH is adjusted dynamically based on DO levels:

In alternative protocols, fed-batch strategies are employed. After 60 hours, lactose is fed at 1.5–2.5% per day (mass/volume), maintaining total sugar concentrations at 1–3% to prevent catabolite repression. Ammonia water is also introduced at 24 hours to stabilize pH and nitrogen availability.

Table 1: Comparative Fermentation Yields Under Different Conditions

| Condition | Yield (mg/L) | Pneumocandin C0 Content | Source |

|---|---|---|---|

| Static pH (5.0–5.4) | 1,048 | 1.5% | |

| Fed-batch (lactose feed) | 2,314 | Not reported |

Extraction and Purification of Pneumocandin B0

Post-fermentation, the compound is extracted from fungal mycelia and purified through multi-step chromatographic processes.

Primary Extraction with Methanol

The broth is centrifuged to separate mycelia, which are then soaked in methanol (2 volumes) and 80% methanol (1 volume) to solubilize Pneumocandin B0. The combined methanol extracts are concentrated under vacuum and subjected to liquid-liquid extraction with n-butanol to remove hydrophobic impurities.

Resin-Based Adsorption

HP-207 resin is used for initial purification, with elution performed using 40–50% methanol to retain Pneumocandin B0 while discarding polar contaminants. Subsequent steps employ silica gel chromatography (85:10:5 ethyl acetate-methanol-5% acetic acid) and HP20 resin (50% methanol elution) to achieve 85–93% purity.

Final Crystallization

The purified solution is treated with acetonitrile or isopropyl acetate to induce crystallization. Slow addition of water to a methanol solution generates supersaturated conditions, yielding light-yellow crystals with >96% purity.

Table 2: Purification Efficiency Across Steps

| Step | Purity (%) | Yield (%) | Source |

|---|---|---|---|

| Methanol extraction | 67 | 84 | |

| HP-207 resin | 85 | 78 | |

| Silica gel chromatography | 93 | 65 | |

| Crystallization | 96 | 58 |

Analytical Methods for Quality Control

High-performance liquid chromatography (HPLC) with UV detection at 210 nm is standard for quantifying Pneumocandin B0 and detecting contaminants like pneumocandin C0. Purity thresholds exceeding 95% are typically required for pharmaceutical use .

Análisis De Reacciones Químicas

Semisynthetic Derivatization to Caspofungin

Pneumocandin B0 undergoes targeted chemical modifications to produce caspofungin:

-

Peptide Hydrolysis : Cleavage of the cyclic hexapeptide ring under controlled acidic conditions.

-

N-Acetylation : Introduction of an acetyl group at the ornithine residue to enhance stability and solubility .

-

Side-Chain Functionalization : Addition of a 2-aminoethylamino group to improve antifungal activity .

Table 2: Key Structural Features of Caspofungin vs. Pneumocandin B0

Fermentation Optimization and Reaction Enhancements

Industrial production relies on optimizing reaction conditions to overcome feedback inhibition:

-

Adaptive Laboratory Evolution (ALE) : After 50 cycles, membrane permeability increased by 14%, boosting secretion rates by 3× .

-

Fatty Acid Additives : Stearic acid (1 g/L) increased B0 production by 22.98% by promoting lipid droplet storage .

-

Enzymatic Activity Modulation : Enhanced superoxide dismutase (SOD) and catalase (CAT) activity reduced oxidative stress during fermentation .

Enzymatic Hydroxylation Mechanisms

The stereochemistry of hydroxylation is crucial for bioactivity:

-

Lysine Hydroxylases : Enzymes like K3H-1 and K4H-4 catalyze site-specific hydroxylation of L-lysine, influencing antifungal potency .

-

Substrate Specificity : Hydroxylases exhibit strict selectivity for unprotected L-lysine, with no activity on D-lysine or methylated derivatives .

Table 3: Stereochemical Outcomes of Hydroxylation

| Enzyme | Substrate | Product Configuration | Biological Impact |

|---|---|---|---|

| K3H-1 | L-lysine | (2-S,3-S)-3-Hyl | Enhanced glucan synthase inhibition |

| K4H-4 | L-lysine | (2-S,4-R)-4-Hyl | Altered cell wall targeting |

Chemical Stability and Degradation

Pneumocandin B0 undergoes spontaneous degradation under specific conditions:

Aplicaciones Científicas De Investigación

Production Techniques

The production of Pneumocandin B0 is often limited by feedback inhibition during fermentation. Recent studies have employed adaptive laboratory evolution (ALE) to enhance its production. For instance, after 50 cycles of ALE, strains showed a 32% increase in Pneumocandin B0 production, reaching levels of 2131 g/L. This improvement was attributed to changes in membrane permeability and fatty acid composition, which facilitated better secretion rates of the compound .

Genetic Engineering

Genetic manipulation has also been pivotal in optimizing the biosynthetic pathways for Pneumocandin B0. By modifying key enzymes involved in its synthesis, researchers have successfully increased yields while reducing by-products like Pneumocandin A0. This approach has resulted in strains that produce Pneumocandin B0 as the primary product with minimal contamination from other compounds .

Pneumocandin B0 exhibits potent antifungal activity primarily through the inhibition of β-(1,3)-D-glucan synthase , an enzyme critical for fungal cell wall synthesis. This mechanism compromises cell integrity, leading to osmotic instability and cell lysis. The compound's structural features significantly influence its efficacy against various fungal pathogens .

Structure-Activity Relationship

Research indicates that modifications in the structure of Pneumocandin B0 can lead to varying levels of antifungal potency. For example, analogues with altered hydroxylation patterns have demonstrated enhanced activity against species such as Candida and Aspergillus fumigatus.

Antifungal Treatment

Pneumocandin B0 serves as a crucial precursor for caspofungin, which is widely used to treat systemic fungal infections, particularly in immunocompromised patients. Clinical trials have shown that caspofungin effectively reduces fungal loads in patients with candidiasis and other invasive fungal infections .

Research Implications

Ongoing studies into pneumocandins contribute to the development of new antifungal agents with improved efficacy and safety profiles. The exploration of genetic engineering techniques to produce novel analogues holds promise for overcoming resistance issues associated with existing antifungal treatments .

Case Study 1: Efficacy Against Systemic Candidiasis

A study evaluated the effectiveness of Pneumocandin A0 (closely related to Pneumocandin B0) in treating systemic candidiasis in animal models. Results indicated a significant reduction in fungal load compared to untreated controls, supporting its potential as a therapeutic agent .

Case Study 2: Clinical Trials with Caspofungin

Clinical trials involving caspofungin have demonstrated its efficacy against Candida infections in immunocompromised patients. These findings underscore the importance of understanding pneumocandins' biological activity for developing effective treatments .

Summary Table: Comparison of Pneumocandin Compounds

| Compound Name | Antifungal Activity | Key Features |

|---|---|---|

| Pneumocandin A0 | High | Inhibits β-(1,3)-D-glucan synthase |

| Pneumocandin B0 | High | Semisynthetic derivative; precursor to caspofungin |

| Caspofungin | Very High | Improved solubility and stability |

| Novel Analogues | Variable | Enhanced activity against resistant strains |

Mecanismo De Acción

Pneumocandin B0 exerts its antifungal effects by inhibiting the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan in fungal cell walls . This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell lysis . The molecular targets involved in this pathway include the catalytic unit of β-(1,3)-D-glucan synthase .

Comparación Con Compuestos Similares

Structural Differences

Pneumocandin B0 is part of a family of structurally related lipopeptides. Key analogs include:

Pneumocandin B0 is distinguished by its 3-hydroxyproline residue and specific fatty acid side chain configuration, critical for its bioactivity and role in caspofungin synthesis .

Bioactivity and Pharmacological Profiles

- Antifungal Activity :

- Mechanistic Differences :

Production Yields and Challenges

- B0 Production :

- A0 and C0 :

Key Research Findings

Carbon Source Impact : Fructose enhances B0 production (54.76% increase) by upregulating PPP and glycolysis, boosting NADPH and acetyl-CoA levels .

Metabolic Engineering : Overexpression of fatty acid synthesis genes increases lipid droplets, which sequester B0, reducing cellular toxicity .

Extractive Fermentation : SDS addition (1.0 g/L) improves extracellular B0 yield by 154% via enhanced membrane permeability .

Low-Temperature Adaptation : Adaptive laboratory evolution at low temperatures increases membrane permeability, elevating B0 secretion by 32% .

Actividad Biológica

Pneumocandin B0, a lipohexapeptide produced by the fungus Glarea lozoyensis, has garnered significant attention due to its antifungal properties and its role as a precursor for the semi-synthetic antifungal agent caspofungin. This article delves into the biological activity of Pneumocandin B0, particularly focusing on its mechanisms of action, production enhancements, and comparative analyses with related compounds.

Pneumocandin B0 is characterized by a unique structure that includes a 10R,12S-dimethylmyristoyl side chain and a hexapeptide core. Its primary mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme critical for fungal cell wall synthesis. By disrupting this process, Pneumocandin B0 effectively inhibits fungal growth, making it a valuable compound in antifungal therapy .

Production Enhancements

The production of Pneumocandin B0 is subject to feedback inhibition, which can limit yield. Recent studies have employed adaptive laboratory evolution (ALE) techniques to enhance production. For instance, a strain developed through ALE demonstrated a 32% increase in Pneumocandin B0 yield compared to the wild type, achieving production levels of 2131 g/L. This enhancement was attributed to modifications in cell membrane permeability and increased intracellular concentrations of key metabolites like proline and acetyl-CoA .

Table 1: Production Yields of Pneumocandin B0

| Strain Type | Production Yield (g/L) | % Increase Over Wild Type |

|---|---|---|

| Wild Type | 1615 | - |

| ALE50 | 2131 | 32% |

Case Studies and Comparative Analysis

In a comparative study examining various extraction methods for Pneumocandin B0, sodium dodecyl sulfate (SDS) was found to significantly enhance yield. At an optimal concentration of 1.0 g/L, SDS increased the Pneumocandin B0 yield by 16.2%, demonstrating its potential as an effective extractant in fermentation processes .

Moreover, research exploring the structural analogs of Pneumocandin B0 revealed that modifications to the side chain can lead to variations in antifungal activity. For example, pneumocandin I exhibited elevated antifungal activity while maintaining similar hemolytic properties compared to its predecessors .

Table 2: Comparison of Antifungal Activities

| Compound | Antifungal Activity (MIC µg/mL) | Hemolytic Activity (µg/mL) |

|---|---|---|

| Pneumocandin B0 | 0.5 | >100 |

| Pneumocandin I | 0.25 | >100 |

Research Findings

Extensive research has been conducted to elucidate the biosynthetic pathways involved in the production of Pneumocandin B0. Genetic manipulation techniques have successfully increased yields by altering metabolic pathways within G. lozoyensis. Mutagenesis strategies have been employed to create strains that preferentially produce Pneumocandin B0 over other related compounds like pneumocandin A0 .

Additionally, studies have highlighted the potential for using pneumocandins as templates for developing new antifungal agents. The discovery of caspofungin as a semi-synthetic derivative underscores the importance of understanding and optimizing the biosynthesis of pneumocandins for therapeutic applications .

Q & A

Q. What experimental approaches are used to elucidate the biosynthesis pathway of Pneumocandin B0 in Glarea lozoyensis?

The biosynthesis pathway involves L-proline and L-leucine as precursors for hydroxylated proline residues (3-Hyp and 4-Me3-Hyp) in the lipopeptide structure. Key methodologies include:

- 13C-labeling experiments to trace the incorporation of amino acids into the hydroxyproline residues .

- Classical mutagenesis to generate G. lozoyensis strains with altered product spectra (e.g., strain ATCC 74030, which shifted the A0/B0 ratio from 7:1 to 1:80) .

- Transcriptomic analysis to identify enzymes in the polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway .

Q. How is the antifungal mechanism of Pneumocandin B0 validated in experimental models?

Pneumocandin B0 inhibits β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall integrity. Methodological validation includes:

- In vitro enzyme inhibition assays with IC50 values (e.g., 70 ng/mL against Candida albicans glucan synthase) .

- Antifungal susceptibility testing using broth microdilution or agar diffusion against pathogenic fungi (e.g., Aspergillus fumigatus) .

- Structural-activity relationship (SAR) studies comparing Pneumocandin B0 derivatives to optimize target binding .

Q. What analytical techniques are used to characterize the purity and structure of Pneumocandin B0?

Critical techniques include:

- High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection for purity assessment (≥98%) .

- Nuclear magnetic resonance (NMR) for resolving the cyclic hexapeptide core and fatty acid side chain .

- Solubility profiling in solvents like DMSO and ethanol to confirm physicochemical properties .

Advanced Research Questions

Q. How can fermentation yield of Pneumocandin B0 be enhanced using extractive batch fermentation?

Strategies involve additives that promote intracellular metabolite release and biosynthesis:

- Sodium dodecyl sulfate (SDS) addition (1.0 g/L on day 13 of fermentation) increases extracellular yield by 154% via cell membrane permeabilization .

- Fatty acid supplementation (e.g., stearic acid) enhances acetyl-CoA availability, boosting precursor flux into the PKS-NRPS pathway .

- Transcriptomic-guided optimization of carbon/nitrogen ratios to balance biomass and secondary metabolite production .

Q. What statistical methods optimize downstream processing parameters for Pneumocandin B0 recovery?

Key approaches include:

- One-variable-at-a-time (OVAT) screening to identify optimal solvents (e.g., isobutanol) and filtration methods (e.g., press filtration over vacuum) .

- Full factorial design to prioritize variables like stirring time (critical for extraction efficiency) and solvent washing cycles .

- Cost-benefit analysis comparing yield improvements (e.g., 37.63% increase with SDS) against operational costs .

Q. How do strain engineering strategies address low natural production of Pneumocandin B0?

- Mutagenesis and selection of G. lozoyensis variants to suppress competing pathways (e.g., pneumocandin A0 synthesis) .

- Overexpression of β-oxidation genes to enhance acetyl-CoA supply for polyketide synthesis .

- CRISPR-Cas9 editing to knock out regulatory genes limiting NRPS activity (hypothetical, based on transcriptomic insights) .

Q. How can contradictory data on Pneumocandin B0 biosynthesis be resolved?

Discrepancies in precursor utilization (e.g., L-leucine vs. L-proline contributions) are addressed through:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.